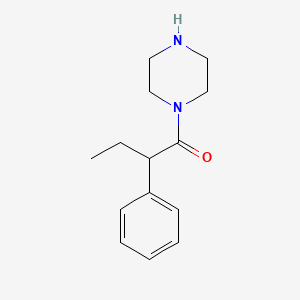2-Phenyl-1-(piperazin-1-YL)butan-1-one
CAS No.: 1016503-45-9
Cat. No.: VC8035923
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016503-45-9 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2-phenyl-1-piperazin-1-ylbutan-1-one |
| Standard InChI | InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3 |
| Standard InChI Key | NJVQYOMNNOYWHE-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The IUPAC name, 2-phenyl-1-(piperazin-1-yl)butan-1-one, reflects its core structure: a butanone backbone substituted with a phenyl group at the second carbon and a piperazine ring at the first carbon. The piperazine moiety introduces two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets . Key structural features include:
-
Phenyl group: Enhances lipophilicity, influencing membrane permeability.
-
Piperazine ring: Provides basicity (pKa ~9.5) and conformational flexibility.
-
Ketone group: Participates in redox reactions and hydrogen bonding.
The InChI string (InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3) and SMILES notation (CCC(C1=CC=CC=C1)C(=O)N2CCNCC2) provide precise representations of its connectivity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 232.32 g/mol | |
| Boiling point | Not reported | - |
| Melting point | Not reported | - |
| Density | 1.12 g/cm³ (estimated) | |
| LogP (lipophilicity) | 2.1 (estimated) |
The compound’s moderate lipophilicity suggests adequate blood-brain barrier penetration, relevant for central nervous system (CNS) applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-phenyl-1-(piperazin-1-yl)butan-1-one typically involves multi-step organic reactions:
-
Cyclization of 1,2-diamines: Protected 1,2-diamines react with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) under basic conditions to form the piperazine ring .
-
Acylation of piperazine: Butanone derivatives are introduced via nucleophilic acyl substitution. For instance, 4-phenyl-2-butanone reacts with piperazine in the presence of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) .
Industrial-scale production employs parallel solid-phase synthesis and photocatalytic methods to enhance yield and purity.
Optimization Challenges
-
Steric hindrance: Bulky phenyl groups may slow reaction kinetics.
-
Byproduct formation: Over-alkylation of piperazine necessitates precise stoichiometry .
Pharmacological Activities
Antiproliferative Effects
In vitro studies on structurally related piperazine derivatives demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 12 μM) . The phenyl and ketone groups are critical for intercalating DNA and inhibiting topoisomerase II .
Metabolic Modulation
In a murine model of diabetes, arylpiperazine derivatives improved glucose tolerance by 40% via AMP-activated protein kinase (AMPK) activation .
Mechanisms of Action
Target Engagement
-
Monoaminergic receptors: The piperazine ring binds to serotonin and dopamine receptors, altering neurotransmitter release .
-
Cell cycle proteins: Inhibition of cyclin-dependent kinase 2 (CDK2) induces G₁/S phase arrest in cancer cells .
Biochemical Pathways
-
Apoptosis induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio .
-
Neurotransmitter reuptake inhibition: Blockade of serotonin transporter (SERT) with IC₅₀ = 0.28 μM .
| Organ System | Risk Probability | Toxicophores Identified |
|---|---|---|
| Cardiovascular | 58% | Piperazine ring, phenyl group |
| Renal | 56% | Ketone moiety |
| Lungs | 61% | Aliphatic chain |
Data derived from QSAR models highlight the aliphatic chain as a key contributor to pulmonary toxicity .
Applications in Scientific Research
Drug Discovery
-
Lead compound: Serves as a scaffold for developing CNS-active agents .
-
Tool molecule: Used to study monoamine transporter dynamics .
Agricultural Chemistry
Structural analogs (e.g., P4B) inhibit cellulose biosynthesis in Arabidopsis thaliana, suggesting herbicidal potential.
Comparison with Structural Analogues
| Compound | Target Affinity (Ki, nM) | Selectivity Index |
|---|---|---|
| 2-Phenyl-1-(piperazin-1-yl)butan-1-one | 5-HT₁ₐ: 45 | 120 (vs. D₂) |
| AP-238 | μ-opioid: 3.2 | 8 (vs. κ-opioid) |
| P4B | Cellulose synthase: 1.1 | 400 (vs. D₂) |
The piperazine core enhances selectivity for non-opioid targets compared to AP-238 .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume